Ethylenediaminetetrapropionic acid
Overview
Description
Ethylenediaminetetrapropionic acid is a complexing agent with the chemical formula C14H24N2O8. It is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications .
Preparation Methods
Ethylenediaminetetrapropionic acid can be synthesized through carboxyalkylation of ethylenediamine at elevated temperatures. The process involves reacting ethylenediamine with acrylic acid in a specific molar ratio . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods often involve optimizing the pH of the solution to improve water solubility and osmotic pressure .
Chemical Reactions Analysis
Ethylenediaminetetrapropionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethylenediaminetetrapropionic acid has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent in analytical chemistry to form stable complexes with metal ions.
Biology: It is utilized in biological studies for its ability to chelate metal ions, which can be crucial in various biochemical processes.
Industry: It is used in industrial processes such as water treatment and as a draw solute in forward osmosis applications
Mechanism of Action
The mechanism of action of ethylenediaminetetrapropionic acid involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can effectively sequester these ions and prevent them from participating in unwanted chemical reactions. This property is particularly useful in applications where the control of metal ion concentration is critical .
Comparison with Similar Compounds
Ethylenediaminetetrapropionic acid is similar to other complexing agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). it has unique properties that make it distinct:
Ethylenediaminetetraacetic acid (EDTA): While both compounds are used as chelating agents, this compound has a different molecular structure that can result in different complexation behaviors.
Diethylenetriaminepentaacetic acid (DTPA): This compound has an additional amine group compared to this compound, which can influence its chelating properties
Properties
IUPAC Name |
3-[2-[bis(2-carboxyethyl)amino]ethyl-(2-carboxyethyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O8/c17-11(18)1-5-15(6-2-12(19)20)9-10-16(7-3-13(21)22)8-4-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYJDIUEHHCHCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC(=O)O)CCN(CCC(=O)O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276021 | |
Record name | Ethylenediaminetetrapropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13311-39-2 | |
Record name | Ethylenediaminetetrapropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediaminetetrapropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethylenediaminetetrapropionic Acid (EDTP) interact with metal ions and what are the downstream effects?
A1: EDTP is a hexadentate ligand, meaning it can donate six electron pairs to form coordinate bonds with metal ions. This results in the formation of stable chelate complexes. [, , ] This complexation or sequestration prevents the metal ions from participating in other chemical reactions, which can be desirable in various applications. [] For example, in food science, EDTA, a similar compound, is used to prevent metal-catalyzed oxidation and spoilage. []
Q2: Can you elaborate on the structural features of EDTP and provide its molecular formula and weight?
A2: EDTP (C14H28N2O8) has a molecular weight of 352.38 g/mol. [] Its structure is similar to Ethylenediaminetetraacetic acid (EDTA) but with propionic acid groups instead of acetic acid groups attached to the ethylenediamine backbone. This structural difference influences its metal-binding properties and applications. []
Q3: What is known about the stability of metal complexes formed with EDTP?
A3: The stability of metal-EDTP complexes varies depending on the specific metal ion involved. Research has investigated the stability constants of EDTP complexes with various divalent transition metals and lanthanoids. [, ] These studies provide insights into the thermodynamic favorability of complex formation and help predict the effectiveness of EDTP as a chelating agent under different conditions.
Q4: Are there any studies exploring the use of EDTP in laser-assisted electroless copper plating?
A4: Yes, research has investigated the effects of 2-mercaptobenzothiazole (2-MBT) on laser-assisted electroless copper plating using EDTP as a complexing agent. [] The study showed that the presence of 2-MBT and EDTP significantly influences the plating rate and the quality of the copper coatings obtained. This highlights the potential application of EDTP in controlling metal deposition processes. []
Q5: Is there any research available on the potential environmental impact of EDTP?
A5: While the provided research doesn't specifically address the environmental impact of EDTP, its structural similarity to EDTA suggests potential considerations. Understanding EDTP's ecotoxicological effects, degradation pathways, and potential for bioaccumulation would be crucial for assessing its overall environmental sustainability. [] Further research in this area is needed to establish appropriate waste management strategies and explore alternative chelating agents with potentially lower environmental impacts.
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